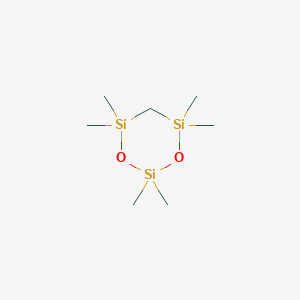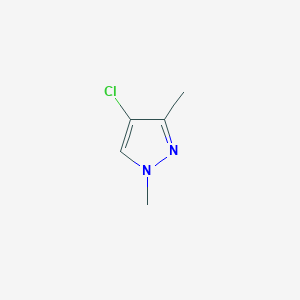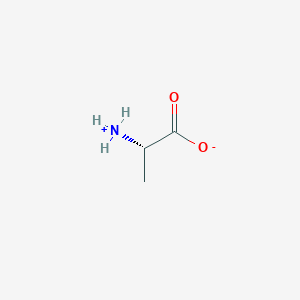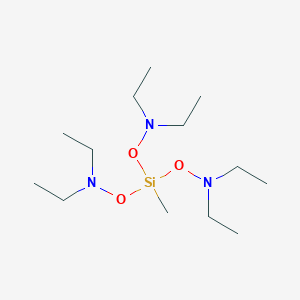
1,2,4-triazin-5(2H)-one, 3,4-dihydro-6-(2-hydroxyethyl)-3-thioxo-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,4-triazin-5(2H)-one, 3,4-dihydro-6-(2-hydroxyethyl)-3-thioxo- is a heterocyclic compound with a triazine ring structure. It has been synthesized through various methods such as the reaction of cyanuric chloride with ethylene glycol and thiourea. This compound has gained significant attention due to its potential applications in various fields such as pharmaceuticals, agriculture, and material science.
Wirkmechanismus
The mechanism of action of 1,2,4-triazin-5(2H)-one, 3,4-dihydro-6-(2-hydroxyethyl)-3-thioxo- is not fully understood. However, studies have shown that it may inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It may also inhibit the replication of viruses and bacteria by interfering with their DNA synthesis.
Biochemical and physiological effects:
1,2,4-triazin-5(2H)-one, 3,4-dihydro-6-(2-hydroxyethyl)-3-thioxo- has been shown to have various biochemical and physiological effects. In vitro studies have shown that it may induce apoptosis in cancer cells, inhibit the replication of viruses and bacteria, and inhibit the growth of fungi. In vivo studies have shown that it may have anti-inflammatory and analgesic effects.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1,2,4-triazin-5(2H)-one, 3,4-dihydro-6-(2-hydroxyethyl)-3-thioxo- in lab experiments include its ease of synthesis, low toxicity, and potential applications in various fields. However, its limitations include its limited solubility in water and its potential instability under certain conditions.
Zukünftige Richtungen
There are many future directions for the study of 1,2,4-triazin-5(2H)-one, 3,4-dihydro-6-(2-hydroxyethyl)-3-thioxo-. Some of these include:
1. Investigating its potential use as a novel antifungal agent.
2. Studying its potential use as a herbicide and fungicide in agriculture.
3. Investigating its potential use in the synthesis of novel materials.
4. Investigating its potential use as a drug delivery system.
5. Studying its potential use in the treatment of autoimmune diseases.
In conclusion, 1,2,4-triazin-5(2H)-one, 3,4-dihydro-6-(2-hydroxyethyl)-3-thioxo- is a promising compound that has potential applications in various fields. Its ease of synthesis, low toxicity, and potential applications make it an attractive compound for further study. Further research is needed to fully understand its mechanism of action and to explore its potential applications in various fields.
Synthesemethoden
The synthesis of 1,2,4-triazin-5(2H)-one, 3,4-dihydro-6-(2-hydroxyethyl)-3-thioxo- can be achieved through the reaction of cyanuric chloride with ethylene glycol and thiourea. The reaction proceeds under mild conditions and yields the desired product in good to excellent yield.
Wissenschaftliche Forschungsanwendungen
1,2,4-triazin-5(2H)-one, 3,4-dihydro-6-(2-hydroxyethyl)-3-thioxo- has been extensively studied for its potential applications in various fields. In the pharmaceutical industry, it has been investigated for its anticancer, antiviral, and antimicrobial properties. In agriculture, it has been studied for its potential use as a herbicide and fungicide. In material science, it has been investigated for its potential use in the synthesis of novel materials.
Eigenschaften
CAS-Nummer |
19410-89-0 |
|---|---|
Produktname |
1,2,4-triazin-5(2H)-one, 3,4-dihydro-6-(2-hydroxyethyl)-3-thioxo- |
Molekularformel |
C5H7N3O2S |
Molekulargewicht |
173.2 g/mol |
IUPAC-Name |
6-(2-hydroxyethyl)-3-sulfanylidene-2H-1,2,4-triazin-5-one |
InChI |
InChI=1S/C5H7N3O2S/c9-2-1-3-4(10)6-5(11)8-7-3/h9H,1-2H2,(H2,6,8,10,11) |
InChI-Schlüssel |
ABGYFAMGJWPQEI-UHFFFAOYSA-N |
SMILES |
C(CO)C1=NNC(=S)NC1=O |
Kanonische SMILES |
C(CO)C1=NNC(=S)NC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![4-[2-(Dimethylamino)ethoxy]benzaldehyde](/img/structure/B95701.png)





